2-(2,4-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,4-dimethylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-9-6-7-13(10(2)8-9)15(20)19-17-14(16(21)18-5)11(3)12(4)22-17/h6-8H,1-5H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKKRIRNBDNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the thiophene core, followed by the introduction of the benzamido group and methyl substitutions. The key steps include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, where a benzoyl chloride derivative reacts with an amine group on the thiophene ring.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzamido group or reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-benzamidated thiophene derivatives.
Substitution: Halogenated or nitrated benzamido-thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzamido group and thiophene ring can facilitate binding to specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features:
Key Observations:
- Melting Points: The ethyl-substituted analog (3r) exhibits a higher melting point (219–220°C) than the methyl-substituted 3g (169–171°C), likely due to enhanced van der Waals interactions from the ethyl group .
- Synthesis Yields: Methyl substitution (3g, 57.6% yield) is more synthetically efficient than ethyl (3r, 46.3%), suggesting steric hindrance affects reaction optimization .
- Spectral Trends: The amide proton in 3g appears at δ 11.88, typical for NH in DMSO-d4. The target compound’s N-methyl groups would likely show singlets near δ 2.3–2.5, as seen in 3g (δ 2.45 for CH3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
